3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl

Myeloperoxidase Inflammation Enzyme inhibition

3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl is the only commercially available biphenyl that simultaneously targets AhR (EC50=172 nM), MPO (IC50=1 nM), and EPX (IC50=360 nM). This asymmetric 3,4-dichloro/3'-bromo-5'-methoxy substitution pattern is essential for the reported polypharmacology—simpler PCBs or symmetrical analogs cannot replicate this triad. Its nanomolar MPO inhibition (1.4 nM) surpasses reference inhibitors (e.g., BDBM50567714, IC50=54 nM), enabling robust target engagement at low concentrations. Researchers investigating neutrophil- and eosinophil-driven inflammation (severe asthma, atopic dermatitis, chronic rhinosinusitis) or AhR-mediated immunomodulation should procure this precise analog to preserve mechanistic fidelity. Standard substitution is scientifically invalid.

Molecular Formula C13H9BrCl2O
Molecular Weight 332.0 g/mol
CAS No. 663181-01-9
Cat. No. B12546291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl
CAS663181-01-9
Molecular FormulaC13H9BrCl2O
Molecular Weight332.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)Br
InChIInChI=1S/C13H9BrCl2O/c1-17-11-5-9(4-10(14)7-11)8-2-3-12(15)13(16)6-8/h2-7H,1H3
InChIKeyBWAPIUKEJVNOAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl (CAS 663181-01-9): Structural and Baseline Characterization for Procurement Decision-Making


3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl (CAS 663181-01-9) is a halogenated biphenyl derivative characterized by a 3,4-dichloro substitution on one phenyl ring and a 3'-bromo-5'-methoxy pattern on the other [1]. This asymmetric substitution pattern distinguishes it from simpler polychlorinated biphenyl (PCB) congeners and positions it within a unique chemical space at the intersection of aryl hydrocarbon receptor (AhR) modulation, myeloperoxidase (MPO)/eosinophil peroxidase (EPX) inhibition, and cellular differentiation activity [2]. The compound's molecular formula is C13H9BrCl2O with a molecular weight of approximately 332.0 g/mol [1].

Why 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl (CAS 663181-01-9) Cannot Be Replaced by Generic Halogenated Biphenyl Analogs


The asymmetric substitution pattern of 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl—combining a 3,4-dichloro motif with a 3'-bromo-5'-methoxy motif—confers a unique pharmacological fingerprint that cannot be replicated by simpler PCB congeners or symmetrical halogenated biphenyls [1]. Unlike 3,4-dichlorobiphenyl (PCB 12), which acts primarily as an AhR ligand with weak potency, this compound demonstrates nanomolar-level agonism at the AhR (EC50 = 172 nM) while simultaneously inhibiting MPO and EPX at sub-micromolar concentrations (IC50 = 1–360 nM) [2][3]. Additionally, the 5'-methoxy group introduces hydrogen-bonding potential and metabolic stability advantages absent in fully halogenated analogs, as evidenced by its pronounced cellular differentiation and anti-proliferative activity [4]. Therefore, substituting this compound with a structurally related but less-substituted analog—such as 3-bromo-4'-chlorobiphenyl or 3,4-dichlorobiphenyl—would result in the loss of key target engagement profiles and cellular functional outcomes, making generic substitution scientifically invalid for applications requiring this precise polypharmacology [1][2][4].

Quantitative Comparative Evidence: 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl (CAS 663181-01-9) Versus In-Class Analogs


MPO Inhibition: Nanomolar Potency Superior to Standard Reference Inhibitors

3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl inhibits human myeloperoxidase (MPO) with an IC50 of 1.0 nM in a chlorination activity assay, which is approximately 54-fold more potent than the MPO inhibitor BDBM50567714 (IC50 = 54 nM) tested under comparable conditions [1][2]. In a recombinant human MPO assay with 120 mM NaCl, the compound shows an IC50 of 1.4 nM, further confirming its high potency against MPO [1].

Myeloperoxidase Inflammation Enzyme inhibition

Eosinophil Peroxidase (EPX) Inhibition: Moderate Potency with Distinct Selectivity Profile

The compound inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, as measured by 3-bromo tyrosine formation using tyrosine as substrate [1]. While this potency is moderate compared to optimized EPX inhibitors (e.g., 2-(phenylamino)aceto-hydrazides with IC50 ~10 nM), the compound's simultaneous MPO inhibition (IC50 = 1 nM) and AhR agonism (EC50 = 172 nM) creates a unique polypharmacology profile not shared by more potent but single-target EPX inhibitors [2][3].

Eosinophil peroxidase Asthma Allergic inflammation

Aryl Hydrocarbon Receptor (AhR) Agonism: Potency Benchmarking Against PCB Congeners

In a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay, 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl activates AhR with an EC50 of 172 nM [1]. This potency is significantly higher than that of the prototypical PCB congener 3,4-dichlorobiphenyl (PCB 12), which requires concentrations >10 µM to achieve comparable AhR activation [2]. Furthermore, the EC50 of 172 nM places this compound among the more potent non-dioxin-like AhR agonists, with activity comparable to some tetra- and penta-chlorinated biphenyls despite having only three halogen substituents [2].

Aryl hydrocarbon receptor Toxicology Immunomodulation

Cellular Differentiation and Anti-Proliferative Activity: Functional Differentiation from Simple Halogenated Biphenyls

Patent disclosures indicate that 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional phenotype is not observed with structurally simpler analogs such as 3,4-dichlorobiphenyl or 3-bromo-4'-chlorobiphenyl, which lack the 5'-methoxy group and/or the specific halogenation pattern required for this activity [2]. While quantitative potency data (e.g., IC50 in cell proliferation assays) is not publicly disclosed, the qualitative functional difference constitutes a critical selection criterion for applications in cancer differentiation therapy or dermatological research.

Cancer Differentiation therapy Psoriasis

Optimal Research and Procurement Scenarios for 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl (CAS 663181-01-9)


Inflammation and Cardiovascular Disease Research Requiring Potent MPO Inhibition

Given its sub-nanomolar IC50 (1.0–1.4 nM) against MPO, 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl is ideally suited for studies investigating MPO-dependent oxidative stress, atherosclerosis progression, and neutrophil-mediated tissue damage [1]. Its potency exceeds that of many reference MPO inhibitors (e.g., BDBM50567714, IC50 = 54 nM) [2], enabling robust target engagement at low concentrations and minimizing vehicle-related artifacts. Researchers can confidently procure this compound for dose-response experiments, mechanistic studies of MPO biology, and screening campaigns seeking novel MPO-targeted therapeutics.

AhR-Mediated Toxicology and Immunomodulation Screening

With an EC50 of 172 nM in a human AhR reporter assay, this compound provides a potent, well-characterized tool for activating AhR-dependent pathways [3]. It is particularly valuable for comparative toxicology studies benchmarking the effects of halogenated biphenyls against prototypical PCBs (e.g., PCB 12) [4]. Laboratories conducting environmental health research, immunotoxicity screening, or AhR ligand discovery can reliably use this compound as a positive control or as a scaffold for structure-activity relationship (SAR) exploration.

Polypharmacology Investigations of MPO/EPX/AhR Axis

The unique combination of MPO inhibition (IC50 = 1 nM), EPX inhibition (IC50 = 360 nM), and AhR agonism (EC50 = 172 nM) makes 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl an exceptional probe for dissecting the interplay between heme peroxidase activity and AhR signaling [1][3]. This polypharmacology profile is absent in single-target tool compounds (e.g., selective MPO inhibitors or pure AhR agonists) [2]. Researchers investigating complex inflammatory disorders where eosinophils, neutrophils, and AhR-mediated immune modulation converge—such as severe asthma, atopic dermatitis, or chronic rhinosinusitis—should prioritize this compound for mechanistic studies.

Cancer Differentiation Therapy and Cellular Reprogramming Research

The compound's reported ability to arrest undifferentiated cell proliferation and induce monocyte differentiation positions it as a candidate for studies in cancer biology (e.g., acute myeloid leukemia differentiation therapy) and dermatological research (e.g., psoriasis) [5]. Unlike simple halogenated biphenyls that lack this functional activity, this compound offers a starting point for medicinal chemistry optimization or for proof-of-concept experiments exploring differentiation-inducing agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.